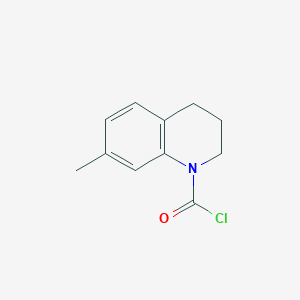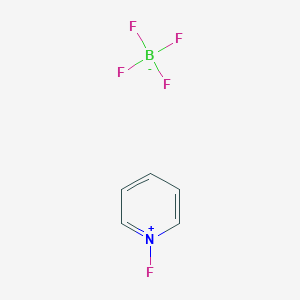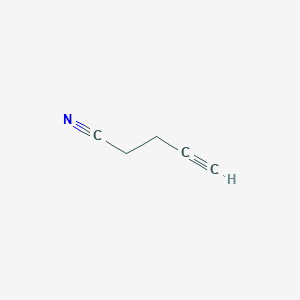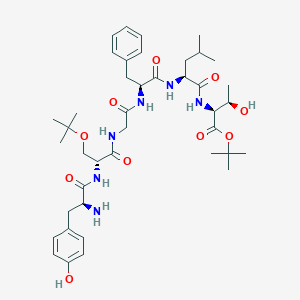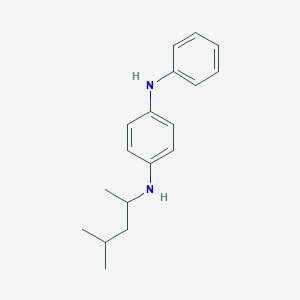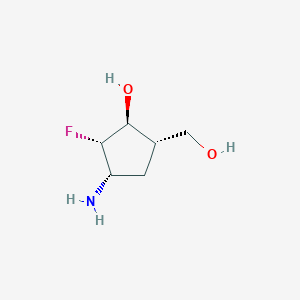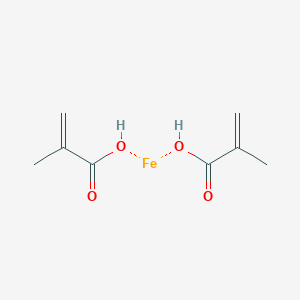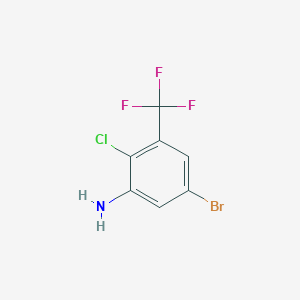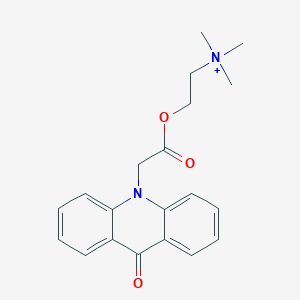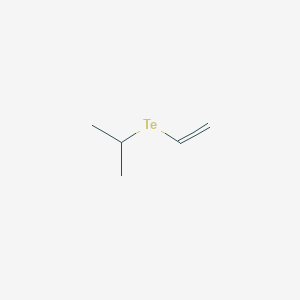![molecular formula C21H38O9 B011515 2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane CAS No. 37237-76-6](/img/structure/B11515.png)
2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane is a complex organic compound characterized by the presence of multiple oxirane (epoxy) groups. These groups are known for their high reactivity, making the compound valuable in various chemical processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane typically involves the reaction of glycerol with epichlorohydrin. The process includes the following steps:
Reaction of Glycerol with Epichlorohydrin: Glycerol reacts with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms glycidyl ethers.
Purification: The product is purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane groups to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Diols with hydroxyl groups replacing the oxirane rings.
Substitution: Substituted products with various functional groups attached to the original structure.
Aplicaciones Científicas De Investigación
2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to create durable and stable polymer networks.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mecanismo De Acción
The compound exerts its effects primarily through the reactivity of its oxirane groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.
Comparación Con Compuestos Similares
Similar Compounds
Glycerol Triglycidyl Ether: Similar in structure but with three oxirane groups attached to a glycerol backbone.
Epoxidized Soybean Oil: Contains multiple oxirane groups derived from the epoxidation of unsaturated fatty acids in soybean oil.
Uniqueness
2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane is unique due to its specific arrangement of oxirane groups, which provides distinct reactivity and properties compared to other similar compounds. This unique structure makes it particularly valuable in applications requiring high reactivity and stability.
Propiedades
Número CAS |
37237-76-6 |
|---|---|
Fórmula molecular |
C21H38O9 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
2-[3-[1,3-bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane |
InChI |
InChI=1S/C21H38O9/c1(6-24-12-19-15-28-19)4-22-10-18(27-9-3-8-26-14-21-17-30-21)11-23-5-2-7-25-13-20-16-29-20/h18-21H,1-17H2 |
Clave InChI |
SOHMVTGXMYTRAT-UHFFFAOYSA-N |
SMILES |
C1C(O1)COCCCOCC(COCCCOCC2CO2)OCCCOCC3CO3 |
SMILES canónico |
C1C(O1)COCCCOCC(COCCCOCC2CO2)OCCCOCC3CO3 |
Key on ui other cas no. |
37237-76-6 |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
.alpha.,.alpha.’,.alpha.’’-1,2,3-Propanetriyltris[.omega.-(2,3-epoxypropoxy)poly(oxypropylene)]; [omega-(oxiranylmethoxy)-; 2-ethanediyl)],.alpha.,.alpha.’,.alpha.’’-1,2,3-propanetriyltris[.omega.-(oxiranylmethoxy)-Poly[oxy(methyl-1; GLYCEROL PROPOXYLAT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


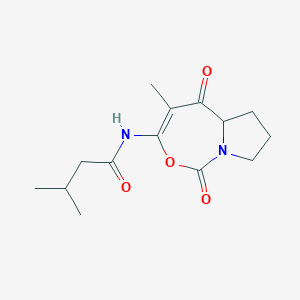


![(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B11444.png)
